Formylmethyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

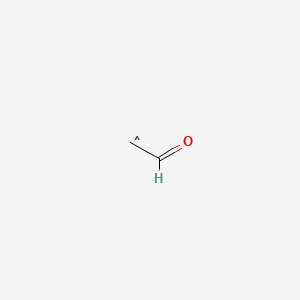

Formylmethyl is an organic radical. It derives from an acetaldehyde.

科学的研究の応用

Pharmaceutical Applications

Anti-inflammatory and Immune Modulation

Formyl peptide receptors (FPRs) have emerged as critical targets in treating inflammatory diseases. Compounds that modulate FPR activity, particularly FPR1 antagonists and FPR2 agonists, demonstrate significant anti-inflammatory effects. These compounds are being explored for their therapeutic potential in conditions such as inflammatory lung diseases, ischemia-reperfusion injury, sepsis, and inflammatory bowel disease . The modulation of leukocyte activation through these receptors highlights the relevance of formylmethyl derivatives in developing new anti-inflammatory drugs.

Cancer Treatment

Recent studies have indicated that the deformylation of N-terminal formyl-methionine-containing proteins can enhance tumor progression and stem cell features in colorectal cancer cells. Specifically, the removal of the formyl group from these proteins led to increased cell proliferation and tumorigenicity in vivo . This suggests that this compound compounds may play a role in cancer biology and could be targeted for therapeutic interventions.

Organic Synthesis

Versatile Building Blocks

This compound derivatives serve as crucial intermediates in organic synthesis. For instance, methyl-2-formyl benzoate is recognized as a bioactive precursor with a variety of pharmacological activities including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties . This compound's ability to act as a scaffold for synthesizing new bioactive molecules underscores its importance in pharmaceutical chemistry.

Synthesis Techniques

The preparation of this compound compounds can be achieved through various methodologies. For example, vinylene carbonate has been utilized as a latent this compound surrogate in ruthenium(II)-catalyzed reactions . Such advancements in synthetic techniques enhance the accessibility of this compound derivatives for research and application in drug development.

Data Tables

Case Studies

Case Study 1: Inflammatory Diseases

A study investigated the role of FPR1 antagonists in reducing leukocyte activation during inflammation. The results demonstrated that these compounds could significantly alleviate symptoms associated with inflammatory lung diseases, suggesting a promising avenue for developing new treatments targeting FPR pathways .

Case Study 2: Colorectal Cancer

Research on colorectal cancer cells revealed that the manipulation of N-terminal formyl-methionine deformylation led to enhanced proliferation and tumorigenicity. This finding highlights the potential of targeting deformylation processes in cancer therapies, possibly leading to innovative approaches in treating aggressive tumors .

特性

CAS番号 |

6912-06-7 |

|---|---|

分子式 |

C2H3O |

分子量 |

43.04 g/mol |

InChI |

InChI=1S/C2H3O/c1-2-3/h2H,1H2 |

InChIキー |

FATAVLOOLIRUNA-UHFFFAOYSA-N |

SMILES |

[CH2]C=O |

正規SMILES |

C=C[O] |

Key on ui other cas no. |

6912-06-7 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。